(R)-(-)-3-Methyl-2-Butyl Isothiocyanat

Übersicht

Beschreibung

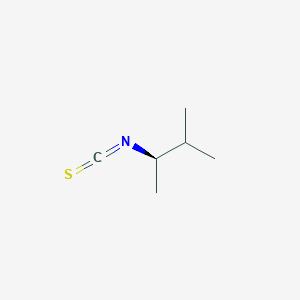

®-(-)-3-Methyl-2-Butyl Isothiocyanate is an organic compound belonging to the isothiocyanate family Isothiocyanates are characterized by the functional group -N=C=S, which imparts unique chemical properties

Wissenschaftliche Forschungsanwendungen

®-(-)-3-Methyl-2-Butyl Isothiocyanate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of thioureas, heterocycles, and other complex molecules.

Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent due to its bioactive properties, including enzyme inhibition and modulation of cellular pathways.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and bioconjugates

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-3-Methyl-2-Butyl Isothiocyanate typically involves the reaction of primary amines with thiophosgene or its derivatives. A more sustainable method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases such as DBU. This reaction is carried out under moderate heating (40°C) and uses benign solvents like Cyrene™ or γ-butyrolactone .

Industrial Production Methods: Industrial production often employs the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This method can be executed as a one-pot process or a two-step approach, depending on the desired product and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: ®-(-)-3-Methyl-2-Butyl Isothiocyanate undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.

Reduction: Can be reduced to corresponding amines.

Substitution: Participates in nucleophilic substitution reactions, forming thioureas and other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Amines, alcohols, and thiols under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Thioureas and other substituted isothiocyanates

Wirkmechanismus

The mechanism of action of ®-(-)-3-Methyl-2-Butyl Isothiocyanate involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity and cellular pathways. This compound is known to induce oxidative stress and activate antioxidant response elements, contributing to its bioactive effects .

Vergleich Mit ähnlichen Verbindungen

Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.

Phenyl Isothiocyanate: Used in amino acid sequencing (Edman degradation).

Sulforaphane: Derived from cruciferous vegetables, known for its anticancer and antioxidant properties.

Uniqueness: ®-(-)-3-Methyl-2-Butyl Isothiocyanate is unique due to its specific stereochemistry and the presence of a branched alkyl chain, which may influence its reactivity and biological activity compared to other isothiocyanates .

Biologische Aktivität

(R)-(-)-3-Methyl-2-Butyl isothiocyanate (MBITC) is a naturally occurring compound derived from cruciferous vegetables, particularly those in the Brassicaceae family. This compound has garnered attention due to its potential biological activities, particularly in cancer prevention and antimicrobial properties. This article synthesizes current research findings on the biological activity of MBITC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Isothiocyanates like MBITC exert their biological effects primarily through the following mechanisms:

- Induction of Apoptosis : MBITC promotes programmed cell death in cancer cells by increasing levels of reactive oxygen species (ROS) and depleting glutathione (GSH), leading to oxidative stress that triggers apoptosis pathways .

- Inhibition of Tumorigenesis : Research indicates that MBITC can inhibit DNA adduct formation, which is crucial for preventing mutations that lead to cancer . It has been shown to reduce the formation of carcinogenic compounds in vivo.

- Antimicrobial Activity : MBITC exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes and metabolic processes .

Anticancer Activity

MBITC has been studied for its anticancer properties across several types of cancer cells. The following table summarizes key findings from various studies:

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Pancreatic | 15.0 | Induction of ROS and apoptosis |

| Study 2 | Lung | 20.5 | Inhibition of DNA adducts formation |

| Study 3 | Breast | 12.8 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The antimicrobial efficacy of MBITC has also been documented against several bacterial strains:

Case Study 1: Lung Cancer Prevention

A study involving A/J mice demonstrated that dietary intake of isothiocyanates, including MBITC, significantly inhibited lung tumorigenesis induced by benzo[a]pyrene (B[a]P). The study highlighted that the reduction in tumor incidence correlated with decreased DNA adduct formation, suggesting a protective effect against carcinogenesis .

Case Study 2: Antimicrobial Efficacy

In clinical settings, MBITC was tested against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that MBITC not only inhibited bacterial growth but also enhanced the susceptibility of bacteria to conventional antibiotics, suggesting its potential as an adjunctive therapy in treating resistant infections .

Eigenschaften

IUPAC Name |

(2R)-2-isothiocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426867 | |

| Record name | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737001-02-4 | |

| Record name | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.